{4-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353987-95-7) is a synthetic piperidine derivative featuring a benzyloxycarbonyl-protected isopropylamino group at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position (Fig. 1). Its molecular formula is C₁₉H₂₈N₂O₄, with a molar mass of 348.44 g/mol .
Properties
IUPAC Name |
2-[4-[[phenylmethoxycarbonyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(2)21(19(24)25-14-17-6-4-3-5-7-17)12-16-8-10-20(11-9-16)13-18(22)23/h3-7,15-16H,8-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENPUOJXFHXPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129994 | |
| Record name | 1-Piperidineacetic acid, 4-[[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353987-95-7 | |
| Record name | 1-Piperidineacetic acid, 4-[[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-[[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{4-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a benzyloxycarbonyl group, and an isopropyl amino group. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₄N₂O₄, with a molecular weight of 348.443 g/mol. The structural complexity allows for various chemical modifications, enhancing its utility in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₄ |
| Molecular Weight | 348.443 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1353987-95-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzyloxycarbonyl group enhances hydrophobic interactions with protein targets, while the isopropylamino group can form hydrogen bonds with amino acids in active sites of enzymes or receptors. This dual interaction may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures often exhibit a range of pharmacological activities. The potential therapeutic applications include:
- Neurological Disorders: The compound is being explored for its neuroprotective properties, which could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
- Antioxidant Activity: Similar piperidine derivatives have demonstrated antioxidant properties, suggesting that this compound may help mitigate oxidative stress in cells.
Case Studies
- Neuroprotective Effects: A study evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, potentially paving the way for further research on this compound in neurological contexts .
- Antioxidant Activity: In vitro assays showed that piperidine derivatives exhibited potent antioxidant activity comparable to established antioxidants such as ascorbic acid. This suggests that this compound may also possess similar properties .
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| {4-(Benzyloxycarbonyl-amino)-piperidin-1-yl}-acetic acid | Lacks isopropyl group | Different pharmacological profile |
| {4-(Isopropyl-amino)-piperidin-1-yl}-acetic acid | Lacks benzyloxycarbonyl group | Altered interaction dynamics |
| {4-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl}-acetic acid | Contains pyrrolidine ring instead of piperidine | Variations in biological activity |
Comparison with Similar Compounds
Key Observations:
Amino Group Modifications: Replacing isopropyl with cyclopropyl reduces steric bulk, which may enhance binding to compact receptor pockets but decrease metabolic stability .
Terminal Functional Groups: Acetic acid-terminated derivatives (e.g., the reference compound) exhibit higher acidity (pKa ~2.5) compared to ethanol-terminated analogs (pKa ~15), impacting solubility and ionization under physiological conditions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyloxycarbonyl-isopropyl group confers higher logP values (~2.5) compared to methyl- or cyclopropyl-substituted analogs (logP ~1.8–2.0), favoring passive diffusion across biological membranes .
- Synthesis Challenges: Multiple sources note discontinuation of this compound and its analogs (e.g., 50mg–500mg quantities), likely due to synthetic complexity or instability of the benzyloxycarbonyl group under acidic/basic conditions .
Q & A
Q. What are the standard synthetic routes for {4-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures starting with piperidine derivatives. Key steps include:
- Protection of the amine group : Benzyloxycarbonyl (Cbz) protection is introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Alkylation : Introduction of the isopropyl-amino-methyl group via reductive amination or nucleophilic substitution, requiring precise temperature control (0–25°C) and solvents like dichloromethane or THF .
- Acetic acid moiety addition : Coupling the piperidine intermediate with bromoacetic acid or activated esters (e.g., NHS esters) . Optimization focuses on reducing by-products through solvent selection (polar aprotic solvents improve yield) and catalyst screening (e.g., Pd/C for hydrogenolysis) .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the Cbz group’s benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while the piperidine ring protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.2 for C₁₉H₂₆N₂O₄) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Estimated at ~2.1 (via computational tools), indicating moderate lipophilicity, suitable for cellular uptake .
- pKa : The acetic acid moiety has a pKa ~3.5, while the piperidine amine is basic (pKa ~8.5), affecting ionization in physiological conditions .
- Stability : Susceptible to hydrolysis under acidic or basic conditions; storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols using guidelines from and .
- Target selectivity : Off-target interactions (e.g., with GPCRs vs. kinases) require profiling via panels like Eurofins’ SafetyScreen44 .
- Compound purity : Impurities >5% (e.g., de-Cbz by-products) can skew results; validate via LC-MS before assays .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to targets like histone deacetylases (HDACs) or GPCRs. The benzyloxycarbonyl group may occupy hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to identify critical residues (e.g., Lys302 in HDAC4) .
- QSAR models : Corporate substituent effects (e.g., cyclopropyl vs. isopropyl groups) to predict activity cliffs .
Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL during the amination step to induce asymmetry, followed by HPLC separation (Chiralpak AD-H column) .
- Asymmetric catalysis : Employ Pd-catalyzed allylic alkylation with Josiphos ligands for >90% enantiomeric excess (ee) .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates from ethanol/water to enrich the desired enantiomer .
Q. What experimental designs are recommended to study the compound’s metabolic stability in preclinical models?
- In vitro assays : Incubate with liver microsomes (human or rodent) and NADPH for 60 minutes. Monitor degradation via LC-MS/MS; calculate half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions .
- In vivo PK studies : Administer IV/PO doses in rodents, collect plasma samples at 0, 1, 2, 4, 8, 24 h, and quantify exposure (AUC, Cₘₐₓ) .
Q. How can researchers address low yield in the final coupling step of the synthesis?
- Activation strategies : Replace EDCI/HOBt with T3P (propylphosphonic anhydride) for higher efficiency in amide bond formation .
- Microwave-assisted synthesis : Perform reactions at 80°C for 10 minutes (vs. 24 h conventional heating) to improve conversion .
- Workup optimization : Extract the product with ethyl acetate (3 × 50 mL) and dry over MgSO₄ to minimize losses .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in modulating inflammatory pathways?
- Transcriptomics : RNA-seq of treated macrophages (e.g., RAW 264.7 cells) to identify downregulated cytokines (e.g., TNF-α, IL-6) .
- Western blotting : Quantify phosphorylation of NF-κB or MAPK pathways .
- SPR biosensing : Measure real-time binding to recombinant TLR4 (KD calculation) .
Q. How can stability studies under varying pH and temperature conditions inform formulation development?
- Forced degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 h. Monitor degradation products via LC-MS .
- Excipient screening : Test compatibility with PEG 400, cyclodextrins, or poloxamers to enhance solubility and shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
